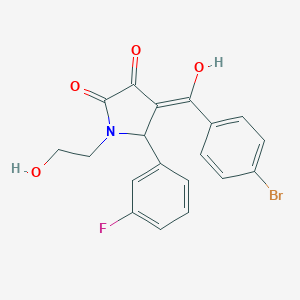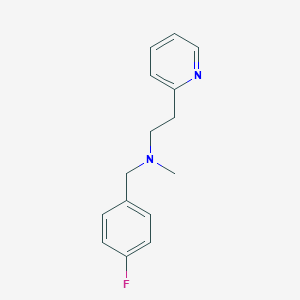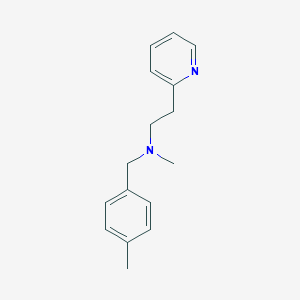
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide, also known as CPP or CPP-ACP, is a synthetic peptide that has been widely studied for its potential applications in the field of dentistry. CPP-ACP is a casein phosphopeptide that has been found to have a high affinity for calcium and phosphate ions, which are essential for the formation of healthy teeth and bones. In
科学研究应用
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has been extensively studied for its potential applications in the field of dentistry. It has been found to have a number of beneficial effects on oral health, including the prevention of dental caries, the remineralization of enamel, and the reduction of tooth sensitivity. N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has also been investigated for its potential use in the treatment of osteoporosis, as it has been found to promote bone mineralization and increase bone density.
作用机制
The mechanism of action of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is based on its ability to bind to calcium and phosphate ions in the saliva and oral fluids. This binding process results in the formation of a stable complex that can be absorbed by the tooth enamel and dentin. Once absorbed, N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP helps to remineralize the tooth surface by providing a source of calcium and phosphate ions that can be used to repair damaged enamel.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has been found to have a number of beneficial biochemical and physiological effects on oral health. It has been shown to increase the mineral content of dental plaque, reduce the acidity of oral fluids, and inhibit the growth of cariogenic bacteria. N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has also been found to promote the formation of new bone tissue, increase bone density, and improve bone strength.
实验室实验的优点和局限性
One of the main advantages of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is its ability to promote the remineralization of tooth enamel and dentin, which can help to prevent dental caries and reduce tooth sensitivity. N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one of the limitations of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is its relatively short half-life, which can limit its effectiveness in certain applications.
未来方向
There are a number of potential future directions for N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP research. One area of interest is the development of new formulations and delivery systems that can improve the effectiveness and stability of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP. Another area of research is the investigation of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP's potential use in the treatment of other bone-related disorders, such as osteogenesis imperfecta and osteoarthritis. Finally, there is a growing interest in the use of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP in combination with other therapeutic agents, such as antibacterial agents and fluoride, to enhance its effectiveness in preventing dental caries and promoting oral health.
合成方法
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most commonly used method involves the synthesis of the peptide in solution using a combination of protected amino acids and coupling reagents. The final product is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
属性
产品名称 |
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide |
|---|---|
分子式 |
C22H26ClN3O |
分子量 |
383.9 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H26ClN3O/c23-20-10-4-5-11-21(20)24-22(27)12-14-26-17-15-25(16-18-26)13-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2,(H,24,27)/b9-6+ |
InChI 键 |
LYKLYIQPLLVGDC-RMKNXTFCSA-N |
手性 SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C/C=C/C3=CC=CC=C3 |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)CC=CC3=CC=CC=C3 |
规范 SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)CC=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)







![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)
![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)
![4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248861.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)